2-Hydroxy-3-methyl-2-phenylbutanoic acid
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Overview
Description
2-Hydroxy-3-methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3-methyl-2-phenylbutanoic acid are currently unknown. This compound is a structural analogue of GHB , a naturally occurring neurotransmitter and a psychoactive agent
Mode of Action
As a structural analogue of GHB , it may interact with its targets in a similar manner, potentially acting as an agonist or antagonist at the receptor sites.
Biochemical Pathways
Given its structural similarity to GHB , it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
As a structural analogue of GHB , it might have similar effects, potentially influencing neurotransmission and neuronal excitability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-2-phenylbutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product, which is then subjected to oxidation to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce an alcohol .
Scientific Research Applications
2-Hydroxy-3-methyl-2-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Similar in structure but lacks the phenyl group.
3-Hydroxy-2-methyl-3-phenylbutanoic acid: Similar but with different positioning of the hydroxyl and methyl groups.
2-Hydroxy-2-methylbutanoic acid: Similar but with a different arrangement of the hydroxyl and methyl groups.
Uniqueness
2-Hydroxy-3-methyl-2-phenylbutanoic acid is unique due to the presence of both a phenyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
2-hydroxy-3-methyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNNDWNSLBFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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